1-cyclopropyl-4-((1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
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Description
1-cyclopropyl-4-((1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Properties
- The synthesis and reactions of cyclopropyl- and ethyl-fluoro-dihydro-oxo-naphthyridine carboxylic acid derivatives, featuring sulfinyl or sulfonyl groups, have been developed for their potential as potent antibacterial agents. These compounds, including enoxacin analogs, have been synthesized through Dieckmann-type cyclization and displacement reactions, indicating their significance in creating antibacterial substances (Miyamoto et al., 1987).
Molecular Structure and Broad-Spectrum Antibacterial Activity
- A practical synthesis method for isothiazoloquinolones, demonstrating potent broad-spectrum antibacterial activity against resistant organisms like MRSA, has been reported. This synthesis avoids chromatographic purification, making it suitable for large-scale production. The molecular structures were clarified using NMR spectroscopy and X-ray crystallography, contributing to the development of effective antibacterial agents (Hashimoto et al., 2007).
Synthetic Routes to Heterocyclic Compounds
- Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety has yielded various derivatives demonstrating antibacterial activities. This endeavor has generated pyran, pyridine, and pyridazine derivatives, among others, showcasing the versatility of sulfonamido moieties in creating effective antibacterial substances (Azab et al., 2013).
Cyclopropanation in Synthesis
- The chemical manipulation of sulfazecin to improve its antibacterial activity has led to the synthesis of 2-azetidinone derivatives with varying substituents. This research highlights the importance of structural modification, particularly at the 3- and 4-positions, to enhance antimicrobial efficacy against Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa (Sendai et al., 1985).
Properties
IUPAC Name |
1-cyclopropyl-4-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]oxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-16-6-7-18(25-16)26(22,23)19-10-15(11-19)24-14-8-12(2)20(13-4-5-13)17(21)9-14/h6-9,13,15H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNWOZIZEQHZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)OC3=CC(=O)N(C(=C3)C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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